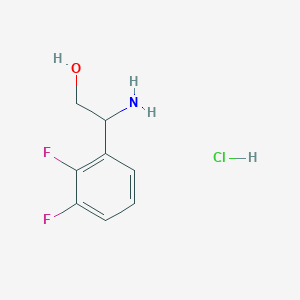

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is a fluoroaryl amino alcohol hydrochloride salt with the molecular formula C₈H₁₀ClF₂NO and a molecular weight of 209.62 g/mol. The compound features a 2,3-difluorophenyl group attached to an aminoethanol backbone, which is protonated as a hydrochloride salt to enhance solubility and stability. Fluorine atoms at the 2- and 3-positions on the aromatic ring modulate electronic properties, metabolic stability, and biological interactions, making it a candidate for pharmacological studies .

Properties

Molecular Formula |

C8H10ClF2NO |

|---|---|

Molecular Weight |

209.62 g/mol |

IUPAC Name |

2-amino-2-(2,3-difluorophenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H |

InChI Key |

XREOCOTWOUFHDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol. The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Type

The biological and chemical properties of fluoroaryl amino alcohols are highly sensitive to substituent positions and halogen types. Below is a comparative analysis:

Table 1: Structural Comparison of Difluorophenyl Analogs

Key Observations :

- Fluorine Position : Adjacent fluorines (2,3-) may improve metabolic stability compared to distal substitutions (2,5-) .

- Halogen Type : Chlorine increases lipophilicity (LogP ~2.1) versus fluorine (LogP ~1.8), affecting membrane permeability .

- Chirality : Enantiomers like the (R)-3,4-difluoro analog exhibit distinct biological profiles due to stereospecific interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol HCl | 1.8* | 25 (water) | 4.2* |

| 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol HCl | 1.9 | 22 | 3.8 |

| (R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-ol HCl | 1.7 | 30 | 5.1 |

| 2-Amino-2-(3-chlorophenyl)ethan-1-ol HCl | 2.1 | 18 | 2.9 |

*Predicted values based on structural analogs .

Key Findings :

- Solubility : Hydrochloride salts generally improve aqueous solubility (~20–30 mg/mL).

- Metabolic Stability : Difluoro analogs exhibit longer half-lives than chlorinated derivatives due to fluorine’s resistance to oxidative metabolism .

Mechanistic Insights :

- Chlorinated Analogs : Higher LogP values correlate with improved blood-brain barrier penetration but reduced metabolic stability .

Biological Activity

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound characterized by its unique molecular structure, which includes an amino group and a difluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C8H10ClF2NO

- Molecular Weight : 209.62 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

The biological activity of 2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both amino and hydroxyl groups facilitates hydrogen bonding, which can lead to:

- Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, preventing substrate catalysis.

- Receptor Modulation : It can alter receptor function, influencing various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle regulation.

- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, although specific mechanisms remain under investigation.

- Neuroprotective Potential : Its ability to cross the blood-brain barrier may provide neuroprotective effects.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride on various cancer cell lines. The compound demonstrated significant inhibition of cell growth, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with enzymes involved in metabolic pathways. It was found to selectively inhibit certain enzymes at nanomolar concentrations, suggesting potential applications in metabolic disorders .

Synthesis and Industrial Applications

The synthesis typically involves the reaction of 2,3-difluorobenzaldehyde with nitromethane, followed by reduction with lithium aluminum hydride and subsequent formation of the hydrochloride salt. In industrial settings, methods are optimized for scalability using catalytic hydrogenation techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.